Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate
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Overview
Description
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique cyclobutane ring structure, which imparts distinct chemical and physical properties. The presence of both an amino group and a carboxylate group makes it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This process can be catalyzed by various reagents, including diazo compounds, ylides, and carbene intermediates . The reaction conditions often involve the use of solvents such as methanol, ethanol, or 2-propanol, with temperatures ranging from 278.15 to 318.15 K under atmospheric pressure .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the coupling of cyclobutane derivatives with suitable amino acid precursors under controlled conditions. The use of hydrophobic solvents and acid-binding agents can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions vary depending on the desired product but typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and substituted amino cyclobutane compounds. These products can be further utilized in various synthetic applications .
Scientific Research Applications
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2R)-2-aminocyclopropane-1-carboxylate
- Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate
- Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Uniqueness
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate is unique due to its four-membered cyclobutane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound in the synthesis of chiral molecules and in the study of conformational effects in chemical reactions .
Biological Activity
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate is a cyclic β-amino acid derivative that has garnered attention for its potential biological activities. This compound exhibits unique structural features that influence its interactions with biological systems, leading to various pharmacological effects. Below is a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound contains a cyclobutane ring with an amino group and a carboxylate group. The synthesis of this compound has been achieved through several stereocontrolled reactions, which are crucial for obtaining the desired enantiomeric forms. Notably, the synthesis often involves methods such as asymmetric Strecker synthesis and Michael–Dieckmann-type reactions to generate the cyclobutane core effectively .
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. One significant mechanism involves the inhibition of ACC deaminase, an enzyme critical in metabolic pathways. Research indicates that this compound can irreversibly inhibit ACC deaminase by modifying nucleophilic residues within its active site, leading to substantial metabolic alterations.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study focusing on the interaction between this compound and ACC deaminase demonstrated that this compound could significantly alter enzyme activity. The research utilized kinetic assays to measure the extent of inhibition and highlighted the compound's potential as a therapeutic agent in metabolic disorders where ACC deaminase plays a crucial role .
Case Study 2: Neurotransmitter Modulation
Another investigation explored the effects of this compound on neurotransmitter systems. The findings suggested that this compound could modulate receptor activity associated with neurotransmission, indicating potential applications in treating neurodegenerative diseases .
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
methyl (1R,2R)-2-aminocyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m1/s1 |
InChI Key |
IMHXOVKGKHSNDO-RFZPGFLSSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1N |
Canonical SMILES |
COC(=O)C1CCC1N |
Origin of Product |
United States |
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